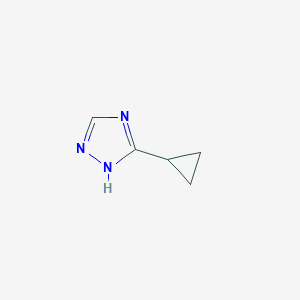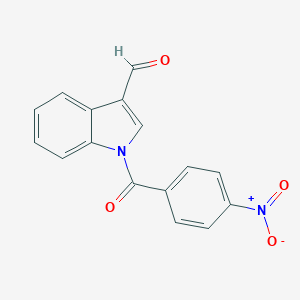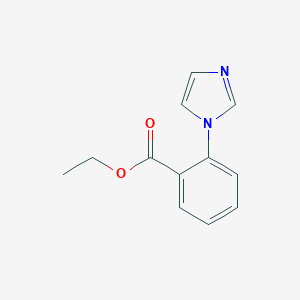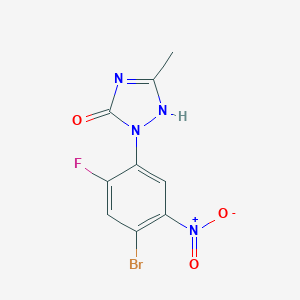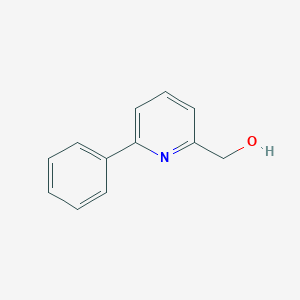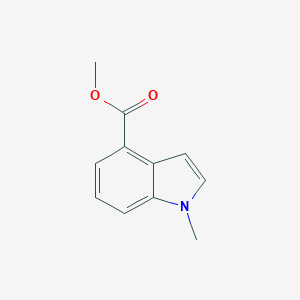
1-甲基-1H-吲哚-4-羧酸甲酯
描述
“Methyl 1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as methyl indole-4-carboxylate, indole-4-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid methyl ester, methyl 4-indolecarboxylate, 4-indole-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid, methyl ester, 4-methoxycarbonylindole, 4-methoxycarbonyl-1h-indole, indole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indole-4-carboxylate” consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylate group .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indole-4-carboxylate” is a solid at room temperature . Its molecular weight is 189.21 g/mol .
科学研究应用
药理学研究 芳香烃受体 (AhR) 的激活
1-甲基-1H-吲哚-4-羧酸甲酯衍生物已被研究用于其与芳香烃受体 (AhR) 相互作用的能力,AhR 是一种配体激活的转录因子,参与各种生物过程。 例如,ITE 是一种吲哚衍生物,已被证明可以上调 CYP1A1 并下调 Hepa 细胞中的 AhR,并诱导妊娠小鼠胎儿 AhR 的激活 .
抗病毒和抗菌活性
吲哚衍生物以其广泛的生物活性而闻名,包括抗病毒和抗菌作用。 研究表明,像 6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯这样的化合物对流感 A 病毒和其他病毒具有抑制活性 .
癌症治疗
吲哚衍生物在癌症治疗中的应用因其生物活性而受到关注。 这些化合物正在探索其在治疗各种类型癌细胞中的潜力 .
生物活性化合物的合成
吲哚是合成多种生物活性化合物的关键中间体。 费歇尔吲哚合成是一种用于从吲哚生产光学活性环己酮衍生物的方法 .
绿色化学环加成反应
吲哚作为合成单元的多功能性在环加成反应中得到利用,以合成多种杂环骨架。 这些反应是原子经济的,符合绿色化学的原则 .
安全和危害
未来方向
The future research directions for “Methyl 1-methyl-1H-indole-4-carboxylate” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
作用机制
Target of Action
Methyl 1-methyl-1H-indole-4-carboxylate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
属性
IUPAC Name |
methyl 1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOOSBDNRKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496232 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1444-12-8 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)

